molecular formula C23H20N2O2S B11574180 N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide

N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide

Cat. No.: B11574180
M. Wt: 388.5 g/mol
InChI Key: APWSGXAQLTURQM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide: is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation of Indole: The indole core is then acylated with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Amidation Reaction: The final step involves the reaction of the intermediate with 3,4-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiophene moiety, potentially forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or other advanced materials due to its unique electronic properties.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-2-[3-(furan-2-carbonyl)-1H-indol-1-YL]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3,4-Dimethylphenyl)-2-[3-(pyridine-2-carbonyl)-1H-indol-1-YL]acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs with furan or pyridine rings.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C23H20N2O2S/c1-15-9-10-17(12-16(15)2)24-22(26)14-25-13-19(18-6-3-4-7-20(18)25)23(27)21-8-5-11-28-21/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

APWSGXAQLTURQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)C

Origin of Product

United States

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